Metoprolol Acid Methyl Ester Hydrochloride

Pharmaceutical analysis Reference standard preparation Salt-form selection

Metoprolol Acid Methyl Ester Hydrochloride (CAS 83281-59-8) is the hydrochloride salt of the methyl ester derivative of metoprolol acid, chemically designated as methyl 2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetate hydrochloride. It is classified as a pharmaceutical secondary reference standard and is widely recognized under the aliases Metoprolol Impurity 1 HCl and Metoprolol Impurity 32 HCl.

Molecular Formula C15H24ClNO4
Molecular Weight 317.81 g/mol
CAS No. 83281-59-8
Cat. No. B055860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol Acid Methyl Ester Hydrochloride
CAS83281-59-8
SynonymsMetoprolol Methyl Carboxylate Hydrochloride;  4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetic Acid Methyl Ester, Hydrochloride; 
Molecular FormulaC15H24ClNO4
Molecular Weight317.81 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl
InChIInChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H
InChIKeyMCYVNMKALCGOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metoprolol Acid Methyl Ester Hydrochloride (CAS 83281-59-8): Pharmaceutical Reference Standard and Impurity Profiling Agent


Metoprolol Acid Methyl Ester Hydrochloride (CAS 83281-59-8) is the hydrochloride salt of the methyl ester derivative of metoprolol acid, chemically designated as methyl 2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetate hydrochloride . It is classified as a pharmaceutical secondary reference standard and is widely recognized under the aliases Metoprolol Impurity 1 HCl and Metoprolol Impurity 32 HCl [1]. The compound is a semisynthetic derivative of metoprolol, a cardioselective β1-adrenergic receptor antagonist, and serves as a critical analytical tool for impurity identification, method validation, and quality control in metoprolol drug substance and finished product testing .

Why Generic Impurity Reference Standards Cannot Substitute for Metoprolol Acid Methyl Ester Hydrochloride (CAS 83281-59-8) in Regulated Analytical Workflows


Pharmaceutical impurity reference standards are not interchangeable commodities; their utility is determined by salt form, counterion identity, certified purity, metrological traceability, and the completeness of characterization data. Regulatory frameworks including ICH Q3A/Q3B and pharmacopeial monographs mandate that impurities present at or above the 0.1% identification threshold must be quantified using authenticated, structurally confirmed reference materials [1]. The specific methyl ester hydrochloride form of this compound provides distinct advantages in chromatographic behavior, solubility, and stability compared to the free base (CAS 29121-23-1), the free acid (CAS 56392-14-4), or the ethyl ester analog (CAS 29112-40-1). Substituting any of these alternatives introduces retention time shifts, differential detector response, and potential hydrolysis artifacts that compromise quantitative accuracy [2].

Quantitative Differentiation Evidence for Metoprolol Acid Methyl Ester Hydrochloride (CAS 83281-59-8) Versus Closest Analogs


Hydrochloride Salt Form Provides Molecular Weight Accuracy Advantage of 12.9% Over the Free Base for Gravimetric Standard Preparation

The hydrochloride salt (CAS 83281-59-8) has a molecular weight of 317.81 g/mol, which is 12.9% higher than the free base form (CAS 29121-23-1, MW 281.35) [1]. In gravimetric preparation of reference standard stock solutions, a higher molecular weight directly reduces relative weighing error: for a target concentration of 1.0 mg/mL, a ±0.1 mg balance uncertainty produces a concentration error of ±0.035% for the HCl salt versus ±0.039% for the free base at a 10 mg target weighing. Additionally, hydrochloride salt formation converts the liquid free base (ambient shipping temperature) to a solid salt more amenable to precise weighing and long-term storage .

Pharmaceutical analysis Reference standard preparation Salt-form selection Gravimetric accuracy

ISO 17034 Certified Manufacturing Provides Metrological Traceability Unavailable in Non-Certified Impurity Standards

Metoprolol Acid Methyl Ester Hydrochloride is manufactured under ISO 17034:2016 accreditation (General requirements for the competence of reference material producers) by multiple certified suppliers, ensuring documented metrological traceability, assigned uncertainty budgets, and batch-specific certificates of analysis [1]. In contrast, many commercially available metoprolol impurity standards (including generic Metoprolol Impurity 1) are supplied without ISO 17034 certification, often accompanied only by a basic HPLC purity report without uncertainty quantification. The ISO 17034 framework requires homogeneity testing, stability monitoring, and characterization by at least two independent methods, providing a level of data integrity that non-certified standards cannot guarantee .

Quality assurance Metrological traceability ISO 17034 Regulatory submission

Multi-Technique Characterization (HPLC, HNMR, MS, IR, KF, TGA, 13CNMR) Exceeds Typical Single-Method Purity Confirmation for Generic Pharmaceutical Impurity Standards

The hydrochloride salt form of the Metoprolol Acid Methyl Ester reference standard is supplied with a comprehensive analytical data package encompassing HPLC (purity), high-resolution NMR (1H and 13C), mass spectrometry, infrared spectroscopy, Karl Fischer titration (water content), and thermogravimetric analysis, conforming to ANVISA RDC No. 166 requirements for reference materials [1]. This seven-technique characterization package contrasts with the typical single-technique (HPLC-only) purity confirmation provided for many generic impurity standards, which cannot independently verify structural identity, residual solvent content, or water content. The availability of 13C NMR and KF data is particularly critical for hygroscopic hydrochloride salts where water content directly affects the assigned purity value used in quantitative calculations [1].

Reference material characterization Structural confirmation CoA completeness Method validation support

Methyl Ester Moiety Enables Direct HPLC-UV Detection Without Derivatization, Unlike the Free Carboxylic Acid Metabolite (Metoprolol Acid)

The methyl ester derivative retains the aromatic chromophore of metoprolol, enabling direct UV detection at standard wavelengths (e.g., 223 nm or 273 nm) without chemical derivatization [1][2]. In contrast, the free carboxylic acid metabolite (Metoprolol Acid, CAS 56392-14-4, also known as Atenolol EP Impurity G), while also chromophoric, exhibits poor chromatographic peak shape on reversed-phase columns due to its zwitterionic character, frequently requiring ion-pairing agents or derivatization for reliable quantification [3]. Published methods for the acidic metabolite H 117/04 employ esterification with methanol after solid-phase extraction specifically to block the carboxyl group and improve chromatographic behavior, with reported recoveries of 74.4–83.9% [3]. The pre-formed methyl ester hydrochloride eliminates this additional sample preparation step.

Chromatographic detectability Derivatization-free analysis HPLC-UV Metoprolol acid metabolite

Designated ANDA-Supporting Reference Standard with Explicit Pharmacopeial Traceability Pathway Differentiates from Research-Grade Metoprolol Derivatives

Metoprolol Acid Methyl Ester Hydrochloride is explicitly marketed and documented as a reference standard for Abbreviated New Drug Application (ANDA) method validation and quality control during commercial metoprolol production, with traceability to USP or EP pharmacopeial standards provided based on feasibility [1]. This regulatory positioning is distinct from research-grade metoprolol acid methyl ester (free base), which is typically supplied without a regulatory-grade certificate of analysis or pharmacopeial traceability pathway. The hydrochloride salt form is specifically listed as a metoprolol impurity standard (Impurity 1 HCl / Impurity 32 HCl) in multiple pharmacopeial impurity indexing systems [2], whereas alternative ester derivatives such as Metoprolol Acid Ethyl Ester (CAS 29112-40-1) lack this specific impurity designation.

ANDA submission Pharmacopeial traceability DMF support Regulatory compliance

High-Value Application Scenarios for Metoprolol Acid Methyl Ester Hydrochloride (CAS 83281-59-8) in Pharmaceutical Development and Quality Control


ANDA Method Validation and Impurity Quantification for Metoprolol Tartrate/Succinate Extended-Release Tablets

In ANDA development for generic metoprolol formulations, regulatory agencies require validated HPLC or UPLC methods capable of separating and quantifying all specified and unspecified impurities at or above the ICH Q3B identification threshold (0.1%). Metoprolol Acid Methyl Ester Hydrochloride (CAS 83281-59-8) serves as the authenticated reference standard for the methyl ester impurity peak in the impurity profile chromatogram. Its ISO 17034-certified lot [1], supplied with full CoA documentation including HPLC purity (>95%), HNMR, 13CNMR, MS, IR, KF, and TGA data [2], provides the identity confirmation and purity assignment necessary for method linearity, accuracy, and precision validation per ICH Q2(R1). The hydrochloride salt form eliminates the need for separate salt-to-base conversion calculations, reducing potential sources of systematic error in the analytical method .

Stability-Indicating Method Development for Forced Degradation Studies of Metoprolol Drug Products

Forced degradation studies under ICH Q1A(R2) conditions (heat, humidity, acid, base, oxidation, photolysis) generate complex degradation product mixtures. The methyl ester impurity corresponding to Metoprolol Acid Methyl Ester Hydrochloride has been observed in stressed metoprolol tartrate samples as a process-related impurity and potential degradation product [1]. Using the authenticated hydrochloride salt reference standard enables unambiguous peak identification via retention time matching and LC-MS confirmation. Unlike the free acid metabolite (Metoprolol Acid) which may co-elute with other polar degradation products under reversed-phase conditions [2], the methyl ester provides a well-retained peak with reproducible retention factor, facilitating robust method transfer between laboratories.

Quality Control Batch Release Testing in GMP Pharmaceutical Manufacturing

In commercial GMP manufacturing of metoprolol tartrate, succinate, and fumarate drug substances, QC laboratories must perform routine impurity profiling on every batch. Metoprolol Acid Methyl Ester Hydrochloride, stored at 2–8°C with a 3-year assigned shelf life and supplied in tamper-evident, desiccated packaging [1], provides a ready-to-use reference standard that eliminates the need for in-house synthesis, purification, and characterization. The multi-technique CoA data package shortens the standard qualification process from approximately 5 working days to less than 1 day upon receipt. For a QC laboratory testing 200+ batches per year, this reduction in reference standard qualification time translates to an estimated annual labor savings of 160–200 person-hours.

Bioanalytical Method Development for Metoprolol Pharmacokinetic and Drug-Drug Interaction Studies

In pharmacokinetic studies requiring quantification of metoprolol and its metabolites in biological matrices (plasma, urine), LC-MS/MS methods benefit from the use of the methyl ester hydrochloride as a system suitability standard or secondary reference material. The ester functionality, absent in the primary metabolites such as α-hydroxymetoprolol and O-desmethylmetoprolol, provides a distinct mass spectrometric signature (m/z 282.2 [M+H]+ for the free base; distinct chloride adduct patterns for the salt) that avoids interference with endogenous metabolite signals [1]. The solid salt form enables accurate preparation of calibration standards in aqueous/organic solvent mixtures without the viscosity and volatility challenges associated with liquid free base handling [2].

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